Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines, which are bicyclic organic compounds. These compounds are characterized by a fused isoquinoline structure and a saturated tetrahydro component. The specific compound in question is notable for its potential biological activities and applications in medicinal chemistry.
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate is classified as an alkaloid due to its nitrogen-containing structure. It falls under the category of isoquinoline derivatives, which are known for their diverse pharmacological properties.
The synthesis of methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate typically involves several steps:
The synthesis may utilize techniques such as:
The molecular formula of methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate is . Its structural representation includes:
The InChI key for this compound is HTMGQIXFZMZZKD-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate can participate in various chemical reactions:
These reactions are significant in modifying the compound for enhanced biological activity or to create derivatives with specific functional groups .
The mechanism of action for methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate primarily involves its interaction with biological targets:
The flash point is approximately 100 °C (closed cup), indicating it should be handled with care due to flammability concerns .
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate has several scientific uses:
Tetrahydroisoquinolines (THIQs) represent a prominent class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic structure comprising a benzene ring condensed with a piperidine ring. These scaffolds serve as fundamental building blocks in pharmaceutical chemistry due to their structural diversity, metabolic stability, and capacity for targeted molecular interactions. Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate exemplifies a strategically functionalized derivative where the carboxylate ester at C-3 enhances polarity and provides a handle for further chemical modifications, while the methyl group at C-5 influences steric and electronic properties [3] [4].
The systematic naming of THIQs follows IUPAC conventions based on ring numbering and substituent positions. "Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate" explicitly denotes:
Structurally, THIQs belong to the broader class of bridged bicyclic alkaloids. The core consists of a six-membered aromatic ring (benzenoid) fused to a non-aromatic six-membered ring containing a basic nitrogen atom at position 2. This nitrogen can exist in tertiary (N-alkylated) or secondary (NH) forms, significantly impacting biological activity and physicochemical properties. The carboxylate group at C-3 introduces a polar domain, facilitating hydrogen bonding and dipole interactions with biological targets [4] [8].
Table 1: Structural Features of Key Tetrahydroisoquinoline Derivatives
Compound Name | Substituents | Molecular Formula | Key Structural Attributes |
---|---|---|---|
Methyl 5-methyl-THIQ-3-carboxylate | Methyl at C5, COOCH₃ at C3 | C₁₂H₁₅NO₂ | Chiral center at C1; planar benzenoid ring |
Methyl THIQ-1-carboxylate | COOCH₃ at N1 | C₁₁H₁₃NO₂ | Ester directly on nitrogen |
(R)-Methyl THIQ-3-carboxylate | COOCH₃ at C3 (R-configuration) | C₁₁H₁₃NO₂ | Stereochemistry critical for bioactivity |
AMD11070 | 8-Amino substituent | C₁₄H₂₀N₂ | CXCR4 antagonist scaffold |
THIQ alkaloids originate biologically via the Pictet-Spengler condensation, a reaction between phenethylamine derivatives and aldehydes or α-keto acids. This enzymatic process, observed in plants and mammals, generates stereospecific THIQ frameworks:
The carboxylated derivative methyl THIQ-3-carboxylate is predominantly synthetic, though its structure mimics intermediates in benzylisoquinoline biosynthesis. Notably, esterification in natural THIQs is rare, making this compound a unique pharmacophore for drug design rather than a natural product isolate [4] [6].
THIQ scaffolds are "privileged structures" due to their proven adaptability across therapeutic areas. The carboxylate ester in methyl 5,6,7,8-THIQ-3-carboxylate enhances target affinity and modulates pharmacokinetics:
ROS Induction: Chiral derivatives (e.g., (R)-5a) depolarize mitochondrial membranes and elevate reactive oxygen species (ROS) in ovarian carcinoma cells (A2780) [1].
Neuropharmacology: THIQs exhibit affinity for monoamine receptors and enzymes. Though not directly studied for methyl THIQ-3-carboxylate, structurally similar compounds inhibit monoamine oxidase B (MAO-B), relevant for Parkinson’s disease therapy .
Antimicrobial and Antiparasitic Activities: Natural THIQ antibiotics (saframycins, naphthyridinomycin) demonstrate potent activity against resistant pathogens, inspiring synthetic analogs [2] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4